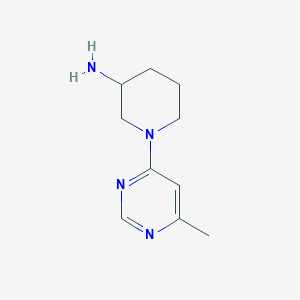

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine

Description

Properties

IUPAC Name |

1-(6-methylpyrimidin-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVRUBEWMFQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 6-methylpyrimidine moiety. This unique structure contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators of key biochemical pathways. For instance, derivatives of piperidine have been shown to influence neurotransmitter systems, which may relate to their therapeutic effects in neurological disorders .

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds related to this compound. For example, pyrimidineamine derivatives have demonstrated selective inhibition of Trypanosoma brucei AdoMetDC, an essential enzyme in the polyamine pathway, showcasing promising activity against human African trypanosomiasis (HAT) with good blood-brain barrier penetration .

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer potential. For instance, studies on piperazine derivatives have shown moderate to significant efficacy against human breast cancer cells, indicating that structural modifications can enhance their activity against specific cancer types .

Case Study 1: Antiparasitic Activity

A series of pyrimidine derivatives were synthesized and tested for their activity against Trypanosoma brucei. The results indicated that certain substitutions on the pyrimidine ring significantly improved their IC50 values, suggesting that structural optimization is crucial for enhancing biological efficacy. The compound with a similar scaffold exhibited an IC50 value of 0.059 µM against resistant strains, highlighting the importance of molecular structure in drug design .

Case Study 2: Anticancer Activity

In another study, compounds targeting PARP1 were examined for their anticancer effects. The synthesized derivatives showed varying degrees of inhibition on PARP1 activity in MCF-7 cells, with one compound achieving an IC50 value comparable to established drugs like Olaparib. This suggests that the piperidine scaffold can be effectively utilized in developing new anticancer agents .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Pharmaceutical Research

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine has been investigated for its potential role in drug development, particularly in the field of pharmacology. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

- Targeting Kinases : Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Research is ongoing to evaluate the efficacy and specificity of this compound as a kinase inhibitor.

Neuroscience Studies

The compound's piperidine moiety suggests possible neuroactive properties. Research has explored its effects on neurotransmitter systems, particularly:

- Dopaminergic and Serotonergic Systems : Investigations into the modulation of dopamine and serotonin receptors have shown potential implications for treating mood disorders and neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound is used as a tool compound to study biological mechanisms. Its ability to bind to specific proteins or enzymes can facilitate the understanding of biochemical pathways.

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for more complex molecules. Its synthesis can be optimized using various chemical strategies, contributing to advancements in synthetic methodologies.

Case Study 1: Kinase Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific kinase involved in cancer proliferation. The results demonstrated a dose-dependent inhibition, suggesting potential for further development as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

Another research project focused on the effects of this compound on serotonin receptor activity. The findings indicated that it could enhance serotonin signaling, proposing its use in therapeutic strategies for depression and anxiety disorders.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Modifications to the pyrimidine ring significantly alter electronic, steric, and biological properties:

Key Trends :

Modifications to the Piperidine Ring

Variations in the piperidine moiety influence stereochemistry and intermolecular interactions:

Preparation Methods

Method Overview

The synthesis generally begins with the formation of a substituted pyrimidine intermediate, which is then coupled with a piperidine derivative to introduce the piperidin-3-amine moiety. The key steps include:

- Preparation of the pyrimidine core via halogenation and subsequent substitution reactions.

- Coupling with piperidine derivatives through nucleophilic substitution or cross-coupling reactions.

- Amination at the piperidine ring to introduce the amino group at the 3-position.

Detailed Procedure

a. Synthesis of 6-Methyl-4-chloropyrimidine derivative

- Starting with 2,4-dichloropyrimidine, selective substitution at the 4-position is achieved via nucleophilic aromatic substitution (SNAr) with methylamine or methylating agents to introduce the methyl group at the 6-position (via methylation of the pyrimidine ring).

b. Formation of 4-(piperidin-3-yl) derivative

- The chloropyrimidine intermediate undergoes nucleophilic substitution with a piperidine derivative, such as 3-aminopiperidine, under basic conditions, often facilitated by solvents like dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride.

c. Final amination and purification

- The resulting intermediate is subjected to purification steps, including recrystallization or chromatography, to isolate the target compound.

- The patent WO2021074138A1 describes a similar approach, involving C-N bond formation using halogenated pyrimidines and amines, with yields and purity optimized through solvent choice and reaction conditions (e.g., dichloromethane or toluene).

Suzuki Coupling for Pyrimidine Functionalization

Method Overview

A notable approach involves the Suzuki coupling reaction to selectively functionalize the pyrimidine ring, enabling the introduction of the 6-methyl group and other substituents.

Procedure

- Preparation of 2-chloro-4-(pyridin-3-yl)pyrimidine via halogenation.

- Coupling with boronic acids (e.g., 3-pyridyl boronic acid) using a palladium catalyst under mild conditions to afford regioselectively substituted pyrimidines.

Application

- This method allows for precise control over substitution patterns, facilitating subsequent reactions to install the amino group at the 3-position of piperidine.

Research Findings

- Xin et al. (2017) demonstrated high regioselectivity and yields (~80%) in such Suzuki couplings, which are critical for the synthesis of complex pyrimidine derivatives.

Reductive Amination and Guanylation Strategies

Method Overview

In some synthetic routes, the amino group on the piperidine ring is introduced via reductive amination or guanylation, especially when constructing more complex derivatives.

Procedure

- Guanylation of amines using bis-Boc-guanyl pyrazole, followed by Boc deprotection with TFA, to generate amino functionalities.

- Reductive amination of aldehyde or ketone intermediates with primary or secondary amines under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.

Research Findings

- These methods, outlined in patents and literature, provide routes to introduce amino groups with high selectivity and yield, suitable for complex molecule synthesis.

Alternative Approaches Using Curtius Rearrangement

Method Overview

The Curtius rearrangement allows for the transformation of acyl azides into amines, useful in synthesizing amino derivatives like 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine .

Procedure

- Formation of acyl azides from suitable carboxylic acids.

- Rearrangement under thermal or catalytic conditions to generate isocyanates.

- Hydrolysis of isocyanates yields primary amines.

Research Findings

- This approach, discussed in patent literature, offers a route to amino compounds with high purity, especially when combined with hydrolysis and deprotection steps.

Data Table Summarizing Preparation Methods

Q & A

Q. What are the standard synthetic routes for 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling a 6-methylpyrimidin-4-amine scaffold with a piperidin-3-amine moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example, analogous compounds (e.g., triazine derivatives) are synthesized by reacting halogenated pyrimidines with amines under palladium catalysis . Characterization relies on H/C NMR to confirm regiochemistry and purity (e.g., integration ratios for methyl groups and amine protons) . Elemental analysis and HPLC (≥95% purity) are used for validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR identifies protons on the pyrimidine ring (e.g., deshielded aromatic protons at δ 8.5–9.0 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm). C NMR confirms quaternary carbons in the pyrimidine ring .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .

- IR : Stretching frequencies for amine groups (3298 cm) and aromatic C-N bonds (~1600 cm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. For example, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error approaches . Molecular dynamics simulations can model solvent effects, while machine learning (e.g., Bayesian optimization) screens catalysts (e.g., Pd or Cu systems) and reaction conditions (temperature, solvent polarity) .

Q. What strategies resolve contradictions in NMR or chromatographic data during purity assessment?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl and amine groups .

- HPLC Purity Issues : Employ orthogonal methods (e.g., LC-MS for mass confirmation) or adjust mobile phases (e.g., acetonitrile/ammonium formate gradients) to separate co-eluting impurities .

- Elemental Analysis : Recalibrate combustion parameters if C/H/N ratios deviate >0.3% from theoretical values .

Q. How can 3D-QSAR or molecular docking predict the bioactivity of this compound?

- Methodological Answer :

- 3D-QSAR : Align structurally similar compounds (e.g., triazine derivatives with antileukemic activity) to generate pharmacophore models. Use steric/electrostatic field maps to correlate substituent effects (e.g., methyl groups) with activity .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (e.g., RMSD <2 Å over 100 ns) .

Q. What experimental design principles enhance yield in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary factors like temperature (30–100°C), catalyst loading (1–5 mol%), and stoichiometry (1:1 to 1:3 amine:pyrimidine) to identify optimal conditions .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reaction time dynamically .

Data Management and Validation

Q. How do researchers ensure data integrity in studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.